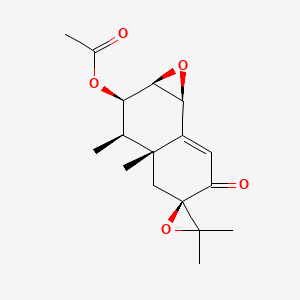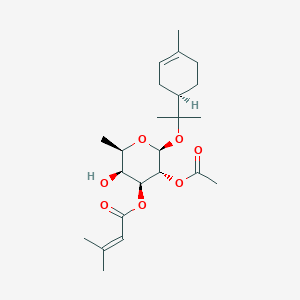
Venuloside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Venuloside A is typically isolated from natural sources, specifically from the plant Pittosporum venulosum . The isolation process involves extracting the plant material with solvents, followed by chromatographic techniques to purify the compound . The synthetic route for this compound has not been extensively documented, and industrial production methods primarily rely on natural extraction .
Analyse Des Réactions Chimiques
Venuloside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the glycosidic moiety of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Venuloside A has several scientific research applications, including:
Cancer Research: This compound inhibits the uptake of leucine in prostate cancer cells, thereby suppressing cell growth and proliferation. This makes it a promising candidate for developing new cancer therapies.
Biological Studies: The compound is used to study the role of LAT3 in amino acid transport and its impact on cellular metabolism.
Pharmacological Research: This compound serves as a tool compound to investigate the therapeutic potential of LAT3 inhibitors in various diseases.
Industrial Applications: While its primary use is in research, this compound’s inhibitory properties could be explored for developing new industrial applications, such as in the production of amino acid transport inhibitors.
Mécanisme D'action
Venuloside A exerts its effects by inhibiting the LAT3 transporter, which is responsible for the uptake of neutral amino acids like leucine . By blocking this transporter, this compound reduces the availability of leucine in cells, which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for protein synthesis and cell growth, and its inhibition leads to reduced cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Venuloside A is unique due to its specific inhibition of LAT3. Similar compounds include:
Venuloside B (ESK242): Another monoterpene glycoside from Pittosporum venulosum, which inhibits both LAT1 and LAT3.
Venuloside C and D: These are minor metabolites isolated from the same plant, which also inhibit leucine transport but with different potencies.
This compound stands out due to its selective inhibition of LAT3, making it a valuable tool for studying the specific role of this transporter in cancer cell metabolism .
Propriétés
Formule moléculaire |
C23H36O7 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-methyl-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxan-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C23H36O7/c1-13(2)12-18(25)29-20-19(26)15(4)27-22(21(20)28-16(5)24)30-23(6,7)17-10-8-14(3)9-11-17/h8,12,15,17,19-22,26H,9-11H2,1-7H3/t15-,17+,19+,20+,21-,22+/m1/s1 |
Clé InChI |
OWFNCOMYPJMMPG-CIKNZCACSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)[C@@H]2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C)(C)C2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
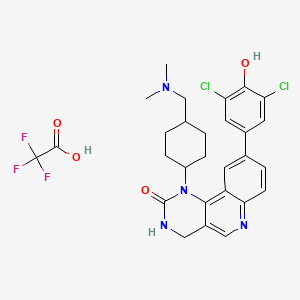
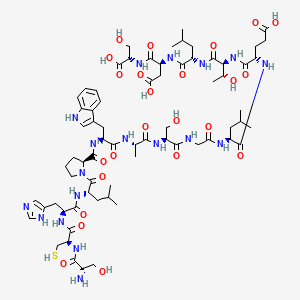
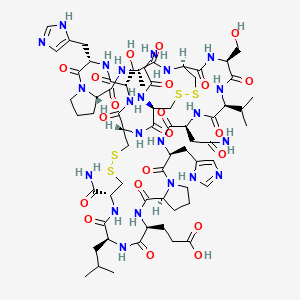
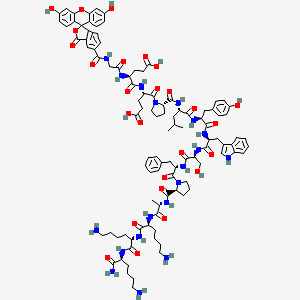
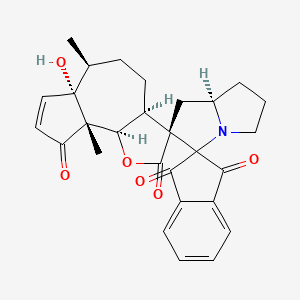

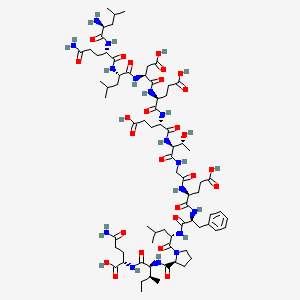
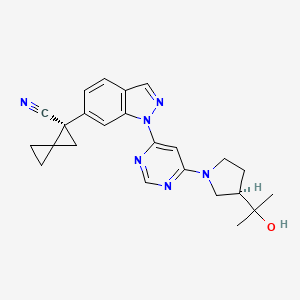

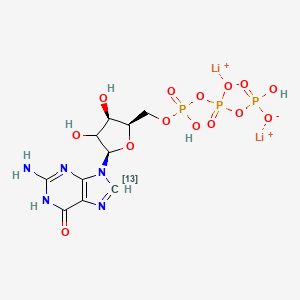
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

